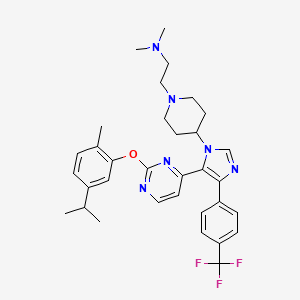

Brd4 D1-IN-2

Descripción

BenchChem offers high-quality Brd4 D1-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Brd4 D1-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C33H39F3N6O |

|---|---|

Peso molecular |

592.7 g/mol |

Nombre IUPAC |

N,N-dimethyl-2-[4-[5-[2-(2-methyl-5-propan-2-ylphenoxy)pyrimidin-4-yl]-4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]piperidin-1-yl]ethanamine |

InChI |

InChI=1S/C33H39F3N6O/c1-22(2)25-7-6-23(3)29(20-25)43-32-37-15-12-28(39-32)31-30(24-8-10-26(11-9-24)33(34,35)36)38-21-42(31)27-13-16-41(17-14-27)19-18-40(4)5/h6-12,15,20-22,27H,13-14,16-19H2,1-5H3 |

Clave InChI |

CWBUVSFBCHVOPH-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(CC4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Brd4 D1-IN-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Brd4 D1-IN-2, a potent and highly selective inhibitor of the first bromodomain (D1) of Bromodomain-containing protein 4 (BRD4). This document details the molecular interactions, cellular effects, and the experimental protocols used to elucidate its function, offering a comprehensive resource for researchers in oncology, inflammation, and drug discovery.

Executive Summary

Brd4 D1-IN-2, also known as compound 26 from Cui et al., is a 1,4,5-trisubstituted imidazole derivative designed for high-affinity and selective inhibition of the N-terminal bromodomain of BRD4 (BRD4 D1).[1][2] By competitively binding to the acetyl-lysine binding pocket of BRD4 D1, Brd4 D1-IN-2 effectively displaces the BRD4 protein from acetylated histones on chromatin. This disruption of the BRD4-chromatin interaction leads to the downregulation of specific gene transcription, notably key inflammatory mediators, while exhibiting a nuanced effect on oncogenes such as c-Myc. Its high selectivity for BRD4 D1 over the second bromodomain (D2) and other BET family members makes it a valuable tool for dissecting the specific functions of the first bromodomain of BRD4.

Mechanism of Action

The primary mechanism of action of Brd4 D1-IN-2 is the competitive inhibition of the BRD4 D1 bromodomain. BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, a crucial step in the recruitment of transcriptional machinery to gene promoters and enhancers.[3]

Brd4 D1-IN-2 mimics the acetylated lysine residue and occupies its binding pocket within the BRD4 D1 domain.[1] This binding event physically obstructs the interaction between BRD4 and acetylated histones, leading to the dissociation of BRD4 from chromatin. Consequently, the transcriptional activation of BRD4 target genes is suppressed.

A key aspect of Brd4 D1-IN-2's mechanism is its high selectivity for the D1 bromodomain of BRD4.[1] This selectivity is achieved through a structure-based design that exploits subtle differences in the amino acid composition and water molecule networks within the binding pockets of different bromodomains. This specificity allows for the targeted investigation of BRD4 D1-dependent cellular processes.

Signaling Pathways and Cellular Effects

The inhibition of BRD4 D1 by Brd4 D1-IN-2 has significant downstream consequences on cellular signaling and function.

Transcriptional Regulation

By displacing BRD4 from chromatin, Brd4 D1-IN-2 modulates the expression of a subset of genes. This includes genes regulated by super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes.

dot

References

The Function of the BRD4 D1 Domain: An In-depth Technical Guide

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional co-regulator belonging to the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] These proteins play a crucial role in interpreting the epigenetic landscape of the cell to control gene expression programs essential for cell cycle progression, proliferation, and inflammatory responses.[3][4][5] Dysregulation of BRD4 activity is a hallmark of numerous diseases, including a wide array of cancers and inflammatory conditions, making it a prime therapeutic target.

BRD4 features two highly conserved N-terminal tandem bromodomains, BD1 and BD2, an extraterminal (ET) domain, and a C-terminal domain (CTD). The bromodomains function as specialized modules that recognize and bind to acetylated lysine (Kac) residues on histone tails and other proteins, thereby tethering BRD4 to specific locations on chromatin. While both bromodomains share this fundamental capability, they exhibit distinct binding preferences and play non-redundant roles in transcriptional regulation.

This technical guide provides a comprehensive examination of the first bromodomain of BRD4 (D1 or BD1), detailing its structural architecture, molecular function, role in transcriptional activation, and significance as a drug target. It is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this critical protein domain.

Section 1: Structural Architecture of the BRD4 D1 Domain

The BRD4 D1 domain is a compact and highly conserved module of approximately 110 amino acids. Its structure is characterized by a left-handed antiparallel bundle of four α-helices (αZ, αA, αB, and αC). The inter-helical loop regions, specifically the ZA loop (connecting αZ and αA) and the BC loop (connecting αB and αC), fold together to create a deep, hydrophobic pocket. This cleft is the canonical acetyl-lysine binding site.

Key features of the D1 binding pocket include:

-

A Conserved Asparagine (Asn140): This residue is critical for recognizing the acetylated lysine. It forms a direct hydrogen bond with the carbonyl oxygen of the acetyl group, anchoring the ligand in the pocket.

-

A Water-Mediated Hydrogen Bond: A network of highly conserved water molecules at the base of the pocket mediates a hydrogen bond between the acetyl-lysine and a key tyrosine residue (Tyr97) on the ZA loop.

-

The WPF Shelf: A sequence of three residues—Trp81, Pro82, and Phe83—forms a hydrophobic "shelf" that contributes to the binding affinity through van der Waals interactions with the methyl group of the acetylated lysine.

The precise arrangement of these structural features dictates the binding specificity and affinity of the D1 domain.

Section 2: Molecular Function - Recognition of Acetylated Lysines

The primary function of the BRD4 D1 domain is to act as an epigenetic "reader," specifically recognizing and binding to acetylated lysine residues on histone tails. This molecular recognition is the foundational step in BRD4's ability to regulate gene expression.

The D1 domain displays a notable preference for binding histone tails that contain multiple acetylation marks, particularly di-acetylated motifs. For instance, BRD4 binds avidly to histone H4 tails that are di-acetylated at lysines 5 and 12 (H4K5acK12ac) or 8 and 16 (H4K8acK16ac), and to histone H3 acetylated at lysine 14 (H3K14ac). This preference for multi-acetylation suggests that D1 functions to detect regions of hyper-acetylated, active chromatin. The affinity for singly acetylated peptides is significantly lower, highlighting the importance of a combinatorial acetylation code for robust BRD4 recruitment.

Quantitative Binding Affinity Data

The binding affinity (dissociation constant, Kd) of the BRD4 D1 domain to various acetylated histone peptides has been quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR). The data clearly demonstrate a higher affinity for multi-acetylated peptides.

| Ligand | BRD4 Construct | Method | Dissociation Constant (Kd) | Reference |

| Tetra-acetylated Histone H4 Peptide (H4Kac4) | Tandem Domains (BD1+BD2) | NMR | 23 µM (for BD1) | |

| Mono-acetylated H4 Peptide (K5ac) | Isolated BD1 | NMR | 600 µM | |

| Mono-acetylated H4 Peptide (K12ac) | Isolated BD1 | NMR | 1 mM |

Section 3: Role in Transcriptional Regulation

The binding of the D1 domain to acetylated chromatin is a critical event for initiating transcriptional activation. By anchoring to promoters and, most notably, super-enhancers of key oncogenes and cell-cycle regulators, BRD4 acts as a scaffold to recruit the transcriptional machinery.

The canonical pathway for BRD4-mediated transcriptional activation involves the following steps:

-

Chromatin Docking: The D1 domain (along with D2) recognizes and binds to acetylated lysine residues on histones H3 and H4 at active promoters and enhancers.

-

Recruitment of P-TEFb: Once bound to chromatin, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.

-

Release of Paused RNA Polymerase II: P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is often paused just downstream of the transcription start site.

-

Transcriptional Elongation: This phosphorylation event is a key signal that releases Pol II from its paused state, allowing it to transition into a state of productive transcriptional elongation, leading to the synthesis of mRNA.

Through this mechanism, the D1 domain is instrumental in driving the expression of a host of genes, including the oncogene MYC, which is a critical dependency in many cancers.

Section 4: Distinction from and Cooperation with the D2 Domain

While both D1 and D2 domains bind acetylated lysines, they are not functionally identical. The D1 domain generally exhibits a higher affinity for acetylated histones compared to the D2 domain. This suggests that D1 may be the primary driver of BRD4's initial recruitment and stable association with chromatin.

Conversely, the D2 domain has been implicated in binding to acetylated non-histone proteins, such as the transcription factor Twist and the P-TEFb subunit Cyclin T1 itself, suggesting it may play a role in stabilizing protein-protein interactions within the transcription complex after initial chromatin tethering by D1. These differences in binding preference allow for the development of domain-selective inhibitors that can dissect the specific functions of each bromodomain.

Comparative Binding Affinity Data (D1 vs. D2)

| Ligand | Domain | Dissociation Constant (Kd) | Reference |

| Tetra-acetylated Histone H4 Peptide (H4Kac4) | BD1 | 23 µM | |

| Tetra-acetylated Histone H4 Peptide (H4Kac4) | BD2 | 125 µM |

Section 5: Therapeutic Targeting of the BRD4 D1 Domain

The essential role of BRD4 in driving oncogene expression has made it one of the most promising epigenetic targets in oncology. Small molecule inhibitors, such as the well-characterized compound JQ1, have been developed to target the acetyl-lysine binding pockets of BET proteins.

These inhibitors function through competitive antagonism :

-

The small molecule inhibitor is designed to mimic the acetyl-lysine moiety.

-

It binds with high affinity within the D1 (and D2) hydrophobic pocket.

-

This physically blocks the D1 domain from engaging with acetylated histones on chromatin.

-

Consequently, BRD4 is displaced from promoters and super-enhancers, leading to the downregulation of key target genes like MYC and subsequent cancer cell death.

Given the distinct roles of D1 and D2, current drug development efforts are focused on creating D1-selective inhibitors to potentially achieve more specific therapeutic effects and reduce off-target toxicities.

Section 6: Key Experimental Protocols

Characterizing the function of the BRD4 D1 domain and the efficacy of its inhibitors requires a suite of specialized biophysical and molecular biology techniques.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between the BRD4 D1 domain and a ligand (e.g., acetylated peptide or inhibitor).

Methodology:

-

Protein Preparation: Express and purify recombinant BRD4 D1 domain protein to >95% purity. Dialyze extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Ligand Preparation: Synthesize or procure the acetylated histone peptide or small molecule inhibitor. Dissolve and dilute it accurately in the final, matched ITC buffer.

-

ITC Instrument Setup: Thoroughly clean the sample cell and injection syringe. Load the purified BRD4 D1 protein (e.g., at 20-50 µM) into the sample cell and the ligand (at 10-20x the protein concentration) into the injection syringe.

-

Titration: Set the experiment temperature (e.g., 25°C). Perform a series of small, timed injections (e.g., 2-3 µL each) of the ligand into the protein solution while stirring. A control titration of ligand into buffer should also be performed to subtract the heat of dilution.

-

Data Analysis: The raw data (heat change per injection) is integrated to generate a binding isotherm. This curve is then fitted to a suitable binding model (e.g., one-site binding) using the instrument's software to derive Kd, n, and ΔH.

Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide occupancy of BRD4 on chromatin in a specific cell type and condition.

Methodology:

-

Cell Culture and Cross-linking: Grow cells of interest to ~80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (e.g., MNase).

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to BRD4. An isotype-matched IgG control is essential.

-

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture to capture the immune complexes. Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or silica columns.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and a corresponding input control DNA. Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant BRD4 enrichment compared to the input control.

References

- 1. BRD4 - Wikipedia [en.wikipedia.org]

- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 5. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Discovery and Development of BRD4 D1-Selective Inhibitors

As a preliminary note, a specific small molecule inhibitor designated "Brd4 D1-IN-2" was not found in the available scientific literature. The following guide is therefore structured to provide an in-depth technical overview of the discovery and development of selective inhibitors targeting the first bromodomain (D1) of Bromodomain-containing protein 4 (BRD4), a topic of significant interest in current drug discovery. This guide will cover the core principles, methodologies, and data relevant to the development of such inhibitors, which would be analogous to the requested information on "Brd4 D1-IN-2".

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, characterization, and preclinical development of selective inhibitors targeting the first bromodomain of BRD4.

Introduction to BRD4 and the Rationale for D1-Selective Inhibition

Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers".[1] BRD4 recognizes and binds to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[2][3] This interaction is crucial for recruiting transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb), to drive the expression of key oncogenes such as c-MYC.[1][4] Dysregulation of BRD4 activity is implicated in numerous cancers, making it a prime therapeutic target.

While pan-BET inhibitors have shown clinical potential, they are often associated with dose-limiting toxicities due to the inhibition of all BET family members (BRD2, BRD3, BRD4, and BRDT). The two bromodomains of BRD4, BD1 and BD2, share high sequence homology but are thought to have distinct, non-redundant functions. For instance, BD1 is primarily considered a chromatin-binding module, while BD2 is more involved in recruiting transcription factors. This has spurred the development of domain-selective inhibitors, with the hypothesis that targeting a specific bromodomain might offer a more refined therapeutic window with reduced side effects. The development of BRD4 D1-selective inhibitors is a key area of this research.

Discovery and Optimization of BRD4 D1-Selective Inhibitors

The discovery of BRD4 inhibitors often begins with high-throughput screening of compound libraries to identify initial "hit" compounds. These hits are then optimized through structure-activity relationship (SAR) studies, often guided by structure-based drug design. X-ray co-crystal structures of inhibitors bound to the BRD4 bromodomains provide critical insights into the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that drive binding affinity and selectivity.

A key strategy for achieving D1 selectivity involves exploiting the subtle differences in the amino acid residues lining the acetyl-lysine binding pockets of BD1 and BD2. For example, targeting conserved water molecules within the binding site has been a successful approach for achieving bromodomain selectivity.

Quantitative Data on BRD4 Inhibitors

The potency and selectivity of BRD4 inhibitors are quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric for potency. Below are tables summarizing representative data for various BRD4 inhibitors, including D1-selective and dual-target compounds.

Table 1: In Vitro Inhibitory Activities of Representative BRD4 Inhibitors

| Compound | Target(s) | IC50 (nM) | Reference |

| JQ1 | Pan-BET | ~50 (BRD4 BD1) | |

| ZL0516 | BRD4 D1-selective | 8.5-fold selective over BRD4 D2 | |

| Compound 26 | BRD4 D1-selective | 15 (BRD4 D1) | |

| Compound 30 | BRD4 D1-selective | 18 (BRD4 D1) | |

| PLK1/BRD4-IN-3 | Dual BRD4/PLK1 | 59 (BRD4 BD1) | |

| XY221 | BRD4 BD2-selective | 5.8 (BRD4 BD2) | |

| HL403 | Dual BRD4/Src | 133 (BRD4) |

Table 2: Cellular Activity of Representative BRD4 Inhibitors

| Compound | Cell Line | Assay | Endpoint | IC50 (nM) | Reference |

| JQ1 | Raji | MYC expression | 140 | ||

| ABBV-075 | Hematological malignancies | Proliferation | G1 arrest, apoptosis | Potent | |

| HL403 | MDA-MB-231 | Proliferation | Potent |

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization of novel inhibitors. Below are generalized protocols for key assays used in the development of BRD4 inhibitors.

This biochemical assay measures the direct binding of an inhibitor to the BRD4 bromodomain.

-

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. A biotinylated histone peptide is captured by streptavidin-coated donor beads, and a GST-tagged BRD4 bromodomain protein is captured by glutathione-coated acceptor beads. When the protein and peptide interact, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal in the acceptor bead. An inhibitor that disrupts this interaction will reduce the signal.

-

Materials:

-

GST-tagged BRD4(BD1) protein

-

Biotinylated histone H4 peptide (e.g., acetylated at K5, K8, K12, and K16)

-

Streptavidin-coated Donor beads

-

Glutathione Acceptor beads

-

Test compound

-

Assay buffer

-

384-well microplate

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

Reaction Mixture: In a 384-well plate, add the diluted test compound, the biotinylated histone peptide solution, and the GST-tagged BRD4(BD1) protein solution.

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 30 minutes) with gentle shaking.

-

Bead Addition: Add the Glutathione Acceptor beads followed by the Streptavidin-Donor beads.

-

Final Incubation: Incubate in the dark at room temperature for a longer period (e.g., 60-120 minutes).

-

Signal Detection: Read the plate on an AlphaScreen-compatible microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the signal intensity against the logarithm of the inhibitor concentration.

-

This cell-based assay measures the effect of a BRD4 inhibitor on the proliferation and viability of cancer cells.

-

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells. The BrdU assay measures DNA synthesis by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.

-

Materials:

-

BRD4-dependent cancer cell line (e.g., Ty82, a NUT midline carcinoma cell line)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT solution or BrdU labeling solution

-

Solubilization solution (for MTT) or Fixing/Denaturing solution and detection antibodies (for BrdU)

-

96-well tissue culture plates

-

Microplate reader

-

-

Procedure (MTT):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add to the cells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 to 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours until formazan crystals form.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

These studies evaluate the anti-tumor activity of a BRD4 inhibitor in an animal model, typically a mouse xenograft model.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for implantation

-

Test compound and vehicle for administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable size.

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound and vehicle according to a predetermined schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Endpoint: Continue the study until a defined endpoint is reached (e.g., tumors reach a maximum size, or after a specific duration).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for understanding the development of BRD4 inhibitors.

BRD4 plays a central role in gene transcription. It binds to acetylated histones at promoters and enhancers and recruits the P-TEFb complex. P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II, leading to transcriptional elongation of target genes, including the oncogene c-MYC. Inhibition of BRD4 disrupts this cascade.

Caption: BRD4 signaling pathway and the point of inhibition by a D1-selective inhibitor.

The characterization of a novel BRD4 inhibitor follows a logical progression from biochemical assays to cellular and finally in vivo studies.

Caption: A typical experimental workflow for the discovery and development of a BRD4 inhibitor.

Conclusion

The development of BRD4 D1-selective inhibitors represents a promising strategy in oncology. By specifically targeting one of the two bromodomains, it may be possible to achieve a more favorable therapeutic index compared to pan-BET inhibitors. The methodologies and data presented in this guide provide a framework for the discovery, characterization, and preclinical development of this important class of epigenetic modulators. Further research will continue to elucidate the precise roles of BRD4's individual bromodomains and refine the design of next-generation selective inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Probing the First Bromodomain of BRD4: A Technical Guide to Selective Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and promising therapeutic targets in oncology and inflammatory diseases. BRD4 contains two conserved bromodomains, BD1 and BD2, which act as "readers" of acetylated lysine residues on histones and other proteins. While pan-BET inhibitors have shown clinical potential, their utility has been hampered by dose-limiting toxicities. This has spurred the development of chemical probes that selectively target individual bromodomains to dissect their specific biological roles and potentially offer improved therapeutic windows. This guide provides a comprehensive overview of chemical probes designed for the selective inhibition of the first bromodomain (D1) of BRD4.

Note on Nomenclature: The specific designation "Brd4 D1-IN-2" is not widely documented in peer-reviewed literature. This guide will focus on well-characterized, potent, and selective chemical probes for BRD4 D1, such as Compound 30 (also reported as BRD4 D1-IN-1) and iBRD4-BD1 , which represent the current state-of-the-art in the field and are likely encompassed by the user's topic of interest.

Introduction to BRD4 and the Rationale for D1-Selective Inhibition

BRD4 is a master transcriptional co-activator that plays a pivotal role in regulating the expression of key oncogenes, such as c-Myc, and pro-inflammatory cytokines.[1] It functions by binding to acetylated chromatin through its two tandem bromodomains, BD1 and BD2, and recruiting the positive transcription elongation factor b (P-TEFb) complex to promoters and enhancers.[2] This action phosphorylates RNA Polymerase II, leading to transcriptional elongation.

While both BD1 and BD2 recognize acetylated lysine, they are not functionally redundant. Developing inhibitors with selectivity for either BD1 or BD2 is crucial for elucidating their distinct functions. Selective BRD4 D1 inhibition, for instance, may offer a more nuanced approach to modulating gene expression with potentially fewer side effects compared to pan-BET inhibitors that block all eight bromodomains across the BET family.[1]

Featured Chemical Probes for BRD4 D1

Recent structure-based design efforts have yielded highly potent and selective chemical probes for BRD4 D1. These tools are invaluable for exploring the specific consequences of inhibiting this domain.

Compound 30 (BRD4 D1-IN-1)

Compound 30 is a high-affinity, 1,4,5-trisubstituted imidazole-based chemical probe with exceptional selectivity for BRD4 D1.[1][3]

iBRD4-BD1

iBRD4-BD1 is another potent and highly selective inhibitor of the first bromodomain of BRD4. It has been utilized to develop a selective BRD4 degrader, dBRD4-BD1.

Data Presentation: Quantitative Comparison of Probes

The following tables summarize the key quantitative data for the featured BRD4 D1-selective chemical probes.

Table 1: Binding Affinity of Chemical Probes for BRD4 D1

| Compound | Assay Type | Affinity Metric | Value (nM) | Reference |

| Compound 30 | ITC | Kd | 18 | |

| iBRD4-BD1 | FP | IC50 | 12 |

Table 2: Selectivity Profile of BRD4 D1 Chemical Probes

| Compound | Target | Assay Type | Selectivity Metric | Value (nM) | Fold Selectivity (vs. BRD4 D1) | Reference |

| Compound 30 | BRD2 D1 | ITC | Kd | >10,000 | >500-fold | |

| BRD4 D2 | ITC | Kd | >10,000 | >500-fold | ||

| iBRD4-BD1 | BRD2 D1 | FP | IC50 | 280 | ~23-fold | |

| BRD2 D2 | FP | IC50 | 7,100 | ~592-fold | ||

| BRD3 D1 | FP | IC50 | 1,000 | ~83-fold | ||

| BRD3 D2 | FP | IC50 | 75,000 | 6,250-fold | ||

| BRD4 D2 | FP | IC50 | 16,000 | ~1,333-fold |

Table 3: Cellular Activity of BRD4 D1 Chemical Probes

| Compound | Cell Line | Effect | Metric | Value | Reference |

| Compound 30 | Multiple Myeloma | Unable to reduce c-Myc expression at low concentrations | - | - | |

| Inflammatory cell models | Downregulation of IL-8 and chemokines | - | - | ||

| iBRD4-BD1 | MM.1S | Cytotoxicity | EC50 | 2.3 µM (72h) |

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of BRD4 D1-selective inhibition.

Experimental Workflow

Caption: Workflow for characterizing a BRD4 chemical probe.

Logical Relationships

Caption: Classification of BET family inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are generalized protocols for key experiments used in the characterization of BRD4 D1 chemical probes.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-protein interaction.

Methodology:

-

Preparation:

-

Express and purify recombinant human BRD4 D1 protein to >95% purity.

-

Prepare a concentrated solution of the BRD4 D1 protein (e.g., 20-50 µM) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a solution of the chemical probe (e.g., 200-500 µM) in the exact same buffer. Thoroughly degas both solutions.

-

-

Instrumentation:

-

Use an Isothermal Titration Calorimeter (e.g., Malvern MicroCal PEAQ-ITC).

-

Load the BRD4 D1 protein solution into the sample cell and the chemical probe solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to avoid artifacts, followed by a series of larger, identical volume injections (e.g., 2 µL) of the probe into the protein solution.

-

Allow the system to equilibrate between injections until the thermal power signal returns to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Subtract the heat of dilution, determined from a control titration of the probe into buffer alone.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Fluorescence Anisotropy (FA) Competition Assay

Objective: To determine the inhibitor's potency (IC50) by measuring its ability to displace a fluorescently labeled probe from BRD4 D1.

Methodology:

-

Reagents:

-

BRD4 D1 protein.

-

A fluorescently labeled probe known to bind BRD4 D1 (e.g., a fluorescein-labeled pan-BET inhibitor).

-

The unlabeled test inhibitor (e.g., Compound 30).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

-

-

Assay Setup:

-

In a microplate (e.g., 384-well, black, low-volume), add a fixed concentration of BRD4 D1 protein and the fluorescent probe. The concentrations should be optimized to give a stable and robust anisotropy signal.

-

Add the test inhibitor across a range of concentrations (e.g., 11-point serial dilution).

-

Include controls for no inhibition (DMSO vehicle) and background (no protein).

-

-

Measurement:

-

Incubate the plate at room temperature for a set period (e.g., 60 minutes) to reach equilibrium.

-

Measure fluorescence anisotropy using a plate reader equipped with appropriate polarizing filters.

-

-

Data Analysis:

-

Plot the change in anisotropy as a function of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent probe.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the chemical probe with BRD4 within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

-

Cell Treatment:

-

Culture cells of interest (e.g., MM.1S multiple myeloma cells) to a suitable density.

-

Treat cells with the chemical probe at various concentrations or a single, high concentration. Include a vehicle control (e.g., DMSO).

-

Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. This creates a "melt curve".

-

Immediately cool the samples on ice.

-

-

Protein Extraction and Analysis:

-

Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

-

Collect the supernatant, which contains the soluble, non-denatured protein fraction.

-

-

Detection:

-

Analyze the amount of soluble BRD4 in the supernatant by Western blotting using a BRD4-specific antibody.

-

Quantify the band intensities. A positive result is indicated by a shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control, signifying that the probe stabilized BRD4.

-

Conclusion

The development of potent and selective chemical probes for the first bromodomain of BRD4, such as Compound 30 and iBRD4-BD1, represents a significant advancement in the field of epigenetics. These tools are critical for dissecting the distinct biological functions of BRD4's two bromodomains. The observation that selective BRD4 D1 inhibition can downregulate inflammatory cytokines without significantly impacting c-Myc expression in certain cancer cells suggests that D1-selective inhibitors may offer a differentiated therapeutic profile from pan-BET inhibitors. The methodologies and data presented in this guide provide a robust framework for researchers to utilize and further investigate these important chemical probes in the pursuit of novel therapeutic strategies.

References

understanding the selectivity of Brd4 D1-IN-2

An in-depth technical guide to understanding the selectivity of first bromodomain (D1) inhibitors of Bromodomain-containing protein 4 (BRD4).

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a critical epigenetic reader that plays a pivotal role in regulating gene transcription.[1][2] It recognizes acetylated lysine residues on histones via its two tandem bromodomains, D1 and D2, thereby recruiting transcriptional machinery to drive the expression of key oncogenes like c-Myc.[1][2] While pan-BET inhibitors have shown therapeutic promise, they are often associated with toxicities due to the inhibition of all eight BET bromodomains across BRD2, BRD3, BRD4, and BRDT. This has spurred the development of inhibitors selective for a single bromodomain to better dissect individual domain functions and potentially create safer therapeutics.

Achieving selectivity for the first bromodomain (D1) of BRD4 is particularly challenging due to the high degree of sequence similarity in the acetyl-lysine binding pocket, not only between BRD4's D1 and D2 domains (49% similarity) but especially between the D1 domains of different BET proteins (e.g., BRD4 D1 vs. BRD2 D1 is 80% similar).[3] This guide provides a technical overview of the principles and methodologies used to develop and characterize selective BRD4 D1 inhibitors. While this document is titled with reference to "Brd4 D1-IN-2," this name does not correspond to a widely characterized public compound. Therefore, this guide will focus on the core principles of BRD4 D1 selectivity, using data from well-described selective inhibitors as examples.

The development of potent and selective BRD4 D1 inhibitors hinges on exploiting subtle structural and sequential differences between the D1 and D2 domains of BRD4 and the D1 domains of other BET proteins.

Key strategies include:

-

Targeting Non-conserved Residues : The acetyl-lysine binding sites of BRD4 D1 and D2 differ at key positions. For instance, residue 146 is an isoleucine in BRD4 D1 but a valine in BRD4 D2. Small molecules can be designed to form interactions that favor the D1 environment.

-

Displacement of Structured Water Molecules : The binding pockets of bromodomains contain conserved water molecules. Selective inhibitors have been designed to displace these "structured waters," a strategy that can enhance both potency and selectivity.

-

Exploiting Backbone Flexibility : The flexible backbone of the YNKP motif in D1 domains presents another opportunity for achieving selectivity over the more rigid D2 domains.

References

The Disruption of Oncogenic Transcription: A Technical Guide to the Biological Pathways Affected by BRD4 D1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, has emerged as a pivotal therapeutic target in oncology. BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[1][2][3] The BRD4 protein contains two tandem bromodomains, BD1 and BD2, which exhibit distinct yet complementary roles in transcriptional regulation.[4][5] Recent research has focused on developing inhibitors that selectively target the first bromodomain (D1), as it is primarily responsible for chromatin binding and maintaining the malignant phenotype in various cancers. This technical guide provides an in-depth analysis of the biological pathways affected by the selective inhibition of BRD4 D1, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades.

Core Signaling Pathways Modulated by BRD4 D1 Inhibition

Selective inhibition of BRD4 D1 disrupts key oncogenic signaling pathways primarily by displacing BRD4 from chromatin, leading to the transcriptional repression of its target genes. The most well-documented downstream effects include the suppression of the MYC oncogene, induction of cell cycle arrest, and the triggering of apoptosis or cellular senescence.

MYC Downregulation

The proto-oncogene MYC is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers. BRD4 plays a crucial role in the transcriptional activation of MYC by binding to super-enhancers associated with the MYC locus. Selective inhibition of BRD4 D1 effectively displaces BRD4 from these super-enhancers, leading to a rapid and potent downregulation of MYC transcription. This targeted suppression of MYC is a central mechanism through which BRD4 D1 inhibitors exert their anti-cancer effects.

Cell Cycle Arrest

A primary consequence of MYC downregulation is the induction of cell cycle arrest, typically at the G0/G1 checkpoint. BRD4 D1 inhibition leads to the upregulation of cell cycle inhibitors, such as p21, and the downregulation of cyclins, including Cyclin D1. This orchestrated response halts the progression of the cell cycle, thereby inhibiting tumor cell proliferation.

Induction of Apoptosis and Senescence

Prolonged inhibition of BRD4 D1 can lead to programmed cell death (apoptosis) or a state of irreversible growth arrest known as cellular senescence. The apoptotic response is often mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic factors. In some cellular contexts, BRD4 inhibition triggers a senescence program characterized by the activation of tumor suppressor pathways and the secretion of a senescence-associated secretory phenotype (SASP).

Quantitative Data on BRD4 D1 Inhibition

The potency of BRD4 D1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following tables summarize key quantitative data for representative D1-selective and pan-BET inhibitors.

Table 1: Biochemical IC50 Values of BRD4 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| iBET-BD1 (GSK778) | BRD4 BD1 | TR-FRET | ~130-fold selective for BD1 over BD2 | |

| CDD-956 | BRD4 BD1 | BROMOscan | Subnanomolar Kd, >5,000-fold selective over BD2 | |

| Compound 3u | BRD4 BD1 | Biochemical Assay | 560 (for BD1), >100,000 (for BD2) | |

| (+)-JQ1 | Pan-BET | AlphaScreen | 77 (for BD1), 33 (for BD2) |

Table 2: Cellular Effects of BRD4 Inhibition

| Cell Line | Inhibitor | Effect | Quantitative Measure | Reference |

| NMC 797 | (+)-JQ1 | G1 Cell Cycle Arrest | Increased G1 population in flow cytometry | |

| NMC 797 | (+)-JQ1 | Apoptosis | Increased Annexin-V positive cells | |

| KYSE450 | JQ1 | Senescence | Increased SA-β-gal activity | |

| DU145 & LNCaP | JQ1 or shBRD4 | Apoptosis & G0/G1 Arrest | Increased apoptotic cells and G0/G1 population | |

| Breast Cancer Cells | JQ1 or si-BRD4 | Downregulation of Snail | Decreased mRNA and protein levels |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is employed to identify the genomic binding sites of BRD4 and assess the displacement of BRD4 from chromatin upon inhibitor treatment.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells and treat with a BRD4 D1-selective inhibitor or vehicle control for the desired time.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or IgG control overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound material.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare DNA libraries and perform high-throughput sequencing.

-

Data Analysis: Align reads to the genome, perform peak calling to identify BRD4 binding sites, and conduct differential binding analysis between treated and control samples.

RNA Sequencing (RNA-seq)

RNA-seq is used to profile genome-wide changes in gene expression following BRD4 D1 inhibition.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Treatment: Treat cells with the BRD4 D1 inhibitor or vehicle control.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

RNA Quality Control: Assess the integrity and concentration of the RNA.

-

Library Preparation: Prepare sequencing libraries, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align reads to a reference genome, quantify gene expression levels, and perform differential expression analysis to identify genes up- or down-regulated upon treatment.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Cell viability assays are performed to determine the anti-proliferative effects of BRD4 D1 inhibitors.

Experimental Workflow:

Detailed Methodology (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the BRD4 D1 inhibitor for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Signal Detection: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data on a dose-response curve.

Conclusion

Selective inhibition of the first bromodomain of BRD4 represents a promising therapeutic strategy for a variety of cancers. By disrupting the interaction of BRD4 with acetylated chromatin, D1-selective inhibitors effectively suppress the transcription of key oncogenes like MYC, leading to cell cycle arrest, apoptosis, and senescence. The detailed understanding of these affected biological pathways, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development and optimization of this class of targeted cancer therapies. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of BRD4 D1 inhibition.

References

- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Bromodomain: A Technical Guide to the Structure-Activity Relationship of Brd4 D1-IN-2

For Immediate Release

MINNEAPOLIS, MN – November 28, 2025 – In the intricate world of epigenetic regulation, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical targets for therapeutic intervention in oncology and inflammatory diseases. The development of selective inhibitors for individual bromodomains of BRD4 is a key objective in advancing precision medicine. This technical guide delves into the structure-activity relationship (SAR) of Brd4 D1-IN-2, a potent and selective inhibitor of the first bromodomain (D1) of BRD4, providing researchers, scientists, and drug development professionals with a comprehensive resource on its core chemical scaffold and the impact of targeted modifications.

Brd4 D1-IN-2, also reported as compound 26 in a seminal 2022 study published in the Journal of Medicinal Chemistry, demonstrates high affinity for BRD4 D1 with a binding affinity (Kd) of 15 nM and exhibits over 500-fold selectivity against the second bromodomain of BRD4 (D2) and the first bromodomain of BRD2.[1] This remarkable selectivity provides a valuable tool for dissecting the specific biological functions of BRD4 D1.

Structure-Activity Relationship of the 1,4,5-Trisubstituted Imidazole Scaffold

The core of Brd4 D1-IN-2 is a 1,4,5-trisubstituted imidazole. The SAR studies reveal that modifications at specific positions on this scaffold have a profound impact on binding affinity and selectivity. The following tables summarize the quantitative data for a series of analogs, highlighting the key chemical alterations and their effects.

Table 1: Modifications at the R¹ Position of the Phenyl Ring

| Compound | R¹ Substituent | BRD4 D1 IC₅₀ (μM) |

| 1 | H | 1.8 |

| 2 | CF₃ | <0.092 |

| 3 | Cl | 0.61 |

| 4 | Br | 0.20 |

| 5 | I | <0.092 |

Data sourced from Cui et al., J Med Chem. 2022.

Table 2: Modifications at the R² Position (Exocyclic Amine)

| Compound | R² Substituent | BRD4 D1 IC₅₀ (μM) |

| 20 | -NHCH₂CH₃ | <0.092 |

| 22 | -N(CH₃)₂ | <0.092 |

Data sourced from Cui et al., J Med Chem. 2022.

Table 3: Direct Binding Affinities (Kd) and Selectivity of Lead Compounds

| Compound | BRD4 D1 Kd (nM) | BRD2 D1 / BRD4 D1 Selectivity | BRD4 D2 / BRD4 D1 Selectivity |

| 26 (Brd4 D1-IN-2) | 15 | >500 | >500 |

| 30 | 18 | >500 | >500 |

Data determined by Isothermal Titration Calorimetry (ITC) and sourced from Cui et al., J Med Chem. 2022.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments cited in the development and characterization of Brd4 D1-IN-2 and its analogs.

Fluorescence Anisotropy (FA) Competition Assay

This assay was utilized to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the first bromodomain of BRD4 (BRD4 D1).

-

Reagents and Materials:

-

BRD4 D1 protein (residues 44-168) with an N-terminal His-tag.

-

Fluorescently labeled probe (e.g., a known high-affinity ligand).

-

Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20.

-

Test compounds dissolved in DMSO.

-

384-well, non-binding, black microplates.

-

-

Procedure:

-

A solution of BRD4 D1 protein and the fluorescent probe is prepared in the assay buffer at concentrations optimized for a robust signal-to-noise ratio.

-

Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

-

In the microplate, 20 µL of the protein-probe solution is added to each well.

-

20 µL of the diluted test compound is then added to the respective wells. The final DMSO concentration should be kept constant (e.g., 1%).

-

The plate is incubated at room temperature for 60 minutes, protected from light.

-

Fluorescence anisotropy is measured using a plate reader with appropriate excitation and emission filters.

-

IC₅₀ values are calculated by fitting the data to a four-parameter variable slope model using graphing software.

-

Isothermal Titration Calorimetry (ITC)

ITC was employed to measure the direct binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the inhibitors and BRD4 D1.

-

Reagents and Materials:

-

BRD4 D1 protein dialyzed against the ITC buffer.

-

Test compound dissolved in the same ITC buffer.

-

ITC Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl.

-

ITC instrument.

-

-

Procedure:

-

The sample cell is filled with a solution of BRD4 D1 protein (typically 10-20 µM).

-

The injection syringe is filled with a solution of the test compound (typically 100-200 µM).

-

The experiment is set up with a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25 °C).

-

The heat change upon each injection is measured.

-

The resulting data are integrated and fit to a one-site binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

Visualizing the Path to Discovery

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Logical flow of the Structure-Activity Relationship for Brd4 D1-IN-2.

Caption: Experimental workflow for the evaluation of Brd4 D1 inhibitors.

This guide provides a foundational understanding of the SAR for Brd4 D1-IN-2, offering valuable insights for the continued development of selective BET bromodomain inhibitors. The detailed protocols and workflow diagrams serve as practical resources for researchers in the field.

References

The Therapeutic Potential of Selective BRD4 D1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 4 (BRD4), a key member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, has emerged as a critical therapeutic target in a range of diseases, most notably cancer and inflammatory conditions. BRD4 plays a pivotal role in transcriptional regulation by recognizing acetylated lysine residues on histones, thereby recruiting transcriptional machinery to promoters and super-enhancers of key oncogenes and pro-inflammatory genes. The BRD4 protein contains two highly conserved bromodomains, BD1 and BD2. While most current BET inhibitors are pan-BET inhibitors, targeting both bromodomains of all BET family members, there is a growing body of evidence suggesting that selective inhibition of the first bromodomain (D1) of BRD4 may offer a more targeted therapeutic approach with an improved safety profile. This technical guide provides an in-depth overview of the therapeutic potential of selective BRD4 D1 inhibitors, including their mechanism of action, relevant signaling pathways, quantitative data on their potency and selectivity, and detailed experimental protocols for their evaluation.

Introduction: BRD4 and the Rationale for D1-Selective Inhibition

BRD4 is a critical regulator of gene expression, acting as a scaffold for the assembly of transcriptional complexes.[1] It is particularly important for the expression of genes regulated by super-enhancers, including the master oncogene MYC.[2][3] The two tandem bromodomains of BRD4, BD1 and BD2, share a high degree of structural homology but are thought to have distinct, non-redundant functions.[4] While pan-BET inhibitors have shown promise in clinical trials, they are often associated with dose-limiting toxicities, potentially due to the broad inhibition of all BET family members.[5] Selective inhibition of BRD4 D1 is a promising strategy to mitigate these off-target effects while retaining therapeutic efficacy. It is hypothesized that D1-selective inhibitors can disrupt the core oncogenic and pro-inflammatory signaling driven by BRD4, offering a more refined and tolerable therapeutic window.

Signaling Pathways and Mechanism of Action

BRD4 exerts its influence on gene transcription through several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of BRD4 D1 inhibitors.

BRD4-Mediated Transcriptional Activation

BRD4 binds to acetylated histones at enhancers and promoters, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation and gene expression. Key downstream targets of this pathway include oncogenes like c-Myc and pro-inflammatory cytokines.

References

Exploring the Interactome of the BRD4 D1 Domain: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Bromodomain-containing protein 4 (BRD4), a key member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression in both health and disease.[1] Its role as an epigenetic reader, recognizing and binding to acetylated lysine residues on histones and other proteins, positions it at the nexus of chromatin organization and transcriptional control.[2] Dysregulation of BRD4 activity is strongly implicated in numerous cancers, inflammatory conditions, and viral infections, making it a high-priority target for therapeutic intervention.[2][3][4]

BRD4 is structurally characterized by two N-terminal tandem bromodomains (D1/BD1 and D2/BD2), an extra-terminal (ET) domain, and a C-terminal domain (CTD). The first bromodomain, BRD4 D1, is central to BRD4's function, acting as the primary anchor to acetylated chromatin to initiate transcriptional programs. Understanding the complex network of protein-protein interactions mediated by the D1 domain—its interactome—is fundamental to elucidating its biological functions and to designing specific and effective therapeutic inhibitors.

This technical guide provides an in-depth exploration of the BRD4 D1 interactome, presenting quantitative interaction data, detailed experimental protocols for its investigation, and visual diagrams of key pathways and workflows.

The BRD4 D1 Interactome: Key Binding Partners

The BRD4 D1 domain primarily functions by recognizing and binding to acetylated lysine (Kac) residues. Its interactome can be broadly divided into histone and non-histone proteins.

Histone Interactions: The canonical function of the BRD4 D1 domain is to bind acetylated histone tails, particularly those of histone H3 and H4. This interaction is crucial for tethering BRD4 to chromatin at active promoters and enhancers, which facilitates the recruitment of transcriptional machinery. The D1 domain shows a preference for binding peptides with multiple acetylation sites.

Non-Histone Interactions: Beyond histones, the BRD4 D1 domain interacts with a growing list of acetylated non-histone proteins, including transcription factors and nuclear proteins. These interactions are critical for modulating specific signaling pathways.

-

Retinoblastoma (RB) Protein: The RB protein, a key tumor suppressor, binds directly to the BRD4 D1 domain. This interaction impedes BRD4's ability to bind to chromatin. Loss or phosphorylation of RB enhances BRD4's genomic occupancy, leading to aberrant gene expression and resistance to BET inhibitors.

-

RELA/p65 (NF-κB): BRD4 interacts with the RELA subunit of the NF-κB transcription factor when it is acetylated at lysine 310. This interaction, mediated by the bromodomains, is crucial for stimulating the transcription of NF-κB target genes involved in inflammation.

-

Replication Factor C (RFC): BRD4 has been shown to interact with the RFC complex, a component of the DNA replication machinery, suggesting a role in regulating the G1/S transition of the cell cycle.

-

Signal-induced proliferation-associated protein 1 (SPA-1): Mass spectrometry has identified the Rap GTPase-activating protein SPA-1 as a BRD4 interactor, revealing a link between BRD4 and GTPase-dependent mitogenic signaling pathways.

Quantitative Data on BRD4 D1 Interactions

The following tables summarize key quantitative data for interactions involving the BRD4 D1 domain, providing a basis for comparing binding affinities.

Table 1: Protein-Ligand Binding Affinities for BRD4 D1

| Interacting Partner | Ligand | Affinity Metric | Value | Assay Method |

|---|---|---|---|---|

| BRD4 D1 | Tetra-acetylated H4 Peptide | Kd | 4.8 µM | TR-FRET |

| BRD4 D1 | Di-acetylated H4 (K5acK8ac) | - | Strong Binding | TR-FRET |

| BRD4 D1 | Acetylated RelA Peptide | - | No Significant Binding* | TR-FRET |

*Binding observed in other studies under different conditions.

Table 2: Inhibitor Binding Affinities for BRD4 D1

| Inhibitor | Affinity Metric | Value | Assay Method |

|---|---|---|---|

| JQ1 | IC50 | 50 nM | TR-FRET |

| BRD4 D1-IN-1 | IC50 | <0.092 µM | Not Specified |

| BRD4 D1-IN-1 | Affinity (ITC) | 18 nM | Isothermal Titration Calorimetry |

| Compound 2 | IC50 | 0.60 ± 0.25 µM | AlphaScreen |

| Compound 5 | IC50 | 3.46 ± 1.22 µM | AlphaScreen |

| Compound 6 | IC50 | 4.66 ± 0.52 µM | AlphaScreen |

| Compound 8 | IC50 | 1.7 µM | Not Specified |

| Compound 9 | IC50 | 0.13 µM | Not Specified |

| Compound 10 | IC50 | 0.56 µM | Not Specified |

Signaling and Functional Pathways

The interactions of the BRD4 D1 domain are central to its role in transcriptional regulation. By anchoring to acetylated chromatin, BRD4 acts as a scaffold to recruit essential transcriptional machinery, including the positive transcription elongation factor b (p-TEFb), which in turn phosphorylates RNA Polymerase II to stimulate gene expression. The diagram below illustrates this core function and the integration of other key interactors.

Experimental Protocols for Interrogating the BRD4 D1 Interactome

Investigating the BRD4 D1 interactome requires a suite of robust biochemical and molecular biology techniques. Detailed protocols for three key methodologies are provided below.

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)

Co-IP is a powerful technique to identify protein-protein interactions by using an antibody to pull a specific protein (the "bait," e.g., BRD4) and its binding partners out of a cell lysate.

Protocol:

-

Cell Lysis:

-

Harvest cultured cells (e.g., 293T or a relevant cancer cell line) and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with gentle agitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

-

-

Pre-clearing:

-

To reduce non-specific binding, add 20-30 µL of Protein A/G agarose bead slurry to ~1 mg of cell lysate.

-

Incubate with rotation for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of a high-affinity antibody against BRD4 (or an epitope tag if using a tagged BRD4 D1 construct) to the pre-cleared lysate.

-

Incubate with rotation for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.

-

-

Complex Capture and Washing:

-

Add 40-50 µL of Protein A/G agarose bead slurry to capture the immune complexes.

-

Incubate with rotation for 1-2 hours at 4°C.

-

Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C) and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of cold lysis buffer (or a more stringent wash buffer) to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for MS:

-

Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 0.1 M glycine pH 2.5, or SDS-PAGE sample buffer for on-bead digestion).

-

Prepare the eluted proteins for mass spectrometry. This typically involves reduction, alkylation, and tryptic digestion.

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion) coupled to a nano-liquid chromatography (nano-LC) system.

-

Identify proteins from the resulting spectra by searching against a protein database. Interacting partners will be significantly enriched in the BRD4 IP sample compared to a negative control (e.g., IgG IP).

-

AlphaScreen Assay for Inhibitor Screening

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash assay ideal for high-throughput screening of inhibitors that disrupt the BRD4 D1-histone interaction.

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound (inhibitor) in assay buffer (e.g., HEPES-based buffer). Ensure the final DMSO concentration is low (<1%), as it can disrupt the interaction.

-

Prepare solutions of GST-tagged recombinant BRD4 D1 protein and a biotinylated acetylated histone H4 peptide in assay buffer.

-

-

Assay Plate Setup (384-well format):

-

To each well, add the reagents in the following order:

-

~5 µL of diluted test compound or vehicle (DMSO) control.

-

~5 µL of the biotinylated histone peptide solution.

-

~5 µL of the GST-tagged BRD4 D1 protein solution.

-

-

Mix gently and incubate the plate at room temperature for 30-60 minutes to allow the protein-peptide interaction to reach equilibrium.

-

-

Bead Addition:

-

Prepare a mixture of Glutathione-coated Acceptor beads and Streptavidin-coated Donor beads in assay buffer. This step should be performed in subdued light.

-

Add ~5-10 µL of the bead mixture to each well.

-

-

Incubation and Reading:

-

Seal the plate and incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable microplate reader. The reader excites the Donor beads at 680 nm and measures the light emitted by the Acceptor beads at 520-620 nm.

-

-

Data Analysis:

-

A decrease in the AlphaScreen signal indicates that the test compound is inhibiting the BRD4 D1-histone peptide interaction.

-

Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Yeast Two-Hybrid (Y2H) Screening

Y2H is a genetic method used to discover protein-protein interactions in vivo. The BRD4 D1 domain is used as the "bait" to screen a library of "prey" proteins expressed from a cDNA library.

Protocol:

-

Vector Construction:

-

Clone the coding sequence for the BRD4 D1 domain into a "bait" vector (e.g., pGBKT7). This creates a fusion protein with a DNA-binding domain (DNA-BD), such as GAL4-BD.

-

Obtain a pre-made "prey" cDNA library (e.g., from a relevant human tissue) in a prey vector (e.g., pGADT7), which fuses the library proteins to a transcriptional activation domain (AD), such as GAL4-AD.

-

-

Bait Characterization:

-

Transform the bait plasmid into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

-

Confirm that the BD-BRD4-D1 bait protein is expressed and does not autonomously activate the reporter genes (e.g., HIS3, ADE2, lacZ) in the absence of a prey protein. This is a critical control step.

-

-

Library Screening:

-

Transform the prey cDNA library into the yeast strain already containing the bait plasmid. This is typically done using a high-efficiency yeast transformation protocol or by yeast mating.

-

Plate the transformed yeast on selective media lacking specific nutrients (e.g., Leucine, Tryptophan, and Histidine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the reconstituted transcription factor drives expression of the HIS3 reporter gene.

-

-

Confirmation and Identification of Positive Clones:

-

Colonies that grow on the selective media are "positive hits." These should be re-streaked on higher-stringency media (e.g., lacking adenine) and tested for β-galactosidase activity (lacZ reporter) to eliminate false positives.

-

Isolate the prey plasmids from the confirmed positive yeast colonies.

-

Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with the BRD4 D1 domain.

-

-

Validation:

-

The identified interactions should be validated using an independent method, such as a co-immunoprecipitation experiment from human cells.

-

References

- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 2. A Review of the Bromodomain and Extraterminal Domain Epigenetic Reader Proteins: Function on Virus Infection and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. Structural variation of protein–ligand complexes of the first bromodomain of BRD4 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00658D [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Brd4 D1-IN-2 in ChIP-seq Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (Brd4) is a key epigenetic reader that plays a critical role in regulating gene expression. It belongs to the Bromodomain and Extra-Terminal domain (BET) family of proteins, which bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This function is crucial for the expression of various oncogenes, including MYC, making Brd4 a significant target in cancer therapy. Brd4 D1-IN-2 is a potent and selective inhibitor of the first bromodomain (BD1) of Brd4, offering a valuable tool for studying the specific functions of this domain in chromatin biology and for investigating its therapeutic potential.

These application notes provide a comprehensive guide for utilizing Brd4 D1-IN-2 in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments to investigate its impact on Brd4 chromatin occupancy and downstream gene regulation.

Mechanism of Action

Brd4 acts as a scaffold, linking acetylated chromatin to the transcriptional machinery. Its two bromodomains, BD1 and BD2, recognize and bind to acetylated lysines on histones H3 and H4. This interaction tethers Brd4 to active promoters and enhancers. The C-terminal domain of Brd4 then recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to the release of paused polymerase and productive transcription elongation.

Brd4 D1-IN-2 is designed to competitively bind to the acetyl-lysine binding pocket of Brd4's first bromodomain (BD1). This prevents Brd4 from engaging with acetylated histones at gene regulatory elements. Consequently, Brd4 is displaced from chromatin, leading to a reduction in the recruitment of the transcriptional machinery and subsequent downregulation of target gene expression. ChIP-seq is the ideal method to map the genome-wide displacement of Brd4 from its binding sites upon treatment with Brd4 D1-IN-2.

Caption: Mechanism of Brd4 action and its inhibition by Brd4 D1-IN-2.

Data Presentation

The following tables summarize representative quantitative data from studies using potent BET inhibitors in ChIP-seq and subsequent analyses. While specific data for Brd4 D1-IN-2 is not yet publicly available, these tables provide an expected range of effects on Brd4 occupancy and gene expression.

Table 1: Effect of BET Inhibitor Treatment on Brd4 Chromatin Occupancy

| Cell Line | Treatment | Target Gene/Locus | Fold Change in Brd4 Occupancy (ChIP-qPCR) | Reference |

| Human AML (MV4;11) | 50 nM I-BET151 (1 hr) | MYC Promoter | -2.5 | [1] |

| Human AML (MV4;11) | 50 nM I-BET151 (1 hr) | BCL2 Promoter | -2.1 | [1] |

| Human Burkitt's Lymphoma | 500 nM JQ1 (4 hr) | MYC Enhancer | -3.2 | [2] |

| Mouse Pro-B (SEM) | 1 µM I-BET (90 min) | Myc Enhancer | -4.0 | [3] |

Table 2: Downstream Effects of BET Inhibitor Treatment on Gene Expression (RNA-seq)

| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression | Reference |

| Human AML (MV4;11) | 500 nM I-BET151 (6 hr) | MYC | -3.8 | [1] |

| Human AML (MV4;11) | 500 nM I-BET151 (6 hr) | PIM1 | -2.7 | |

| Mouse Pro-B (SEM) | 1 µM I-BET (24 hr) | Myc | -5.1 | |

| Mouse Pro-B (SEM) | 1 µM I-BET (24 hr) | Bcl2 | -2.9 |

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation (ChIP)

This protocol outlines the key steps for performing ChIP to assess Brd4 occupancy following treatment with Brd4 D1-IN-2.

Materials:

-

Cell culture reagents

-

Brd4 D1-IN-2 (and vehicle control, e.g., DMSO)

-

Formaldehyde (37%)

-

Glycine

-

Ice-cold PBS

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Protease and phosphatase inhibitors

-

Sonicator

-

Anti-Brd4 antibody (ChIP-grade)

-

Normal IgG (isotype control)

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

TE buffer

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of Brd4 D1-IN-2 or vehicle control for the optimized duration (e.g., 1-4 hours).

-

Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and resuspend in cell lysis buffer containing protease inhibitors. Incubate on ice for 10 minutes.

-

Nuclear Lysis: Pellet the nuclei and resuspend in nuclear lysis buffer containing protease inhibitors. Incubate on ice for 10 minutes.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.

-

Immunoprecipitation:

-

Centrifuge the sonicated lysate to pellet debris. Dilute the supernatant with ChIP dilution buffer.

-

Save a small aliquot of the diluted chromatin as "input" control.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with anti-Brd4 antibody or IgG control overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight. Also, process the input sample in parallel.

-